molecular formula C14H20IN3 B13656766 3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane

3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B13656766
M. Wt: 357.23 g/mol
InChI Key: NPDLMOGPNJHGCY-UHFFFAOYSA-N
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Description

3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[55]undecane is a compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by the introduction of the iodopyridinyl group. One common method involves the use of a Robinson annulation reaction, where aliphatic 4-substituted heterocyclic aldehydes react with methyl vinyl ketone to form the spirocyclic core. This is followed by hydrogenation to yield the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions with other reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodopyridinyl derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane is not well-documented. its structure suggests that it could interact with various molecular targets and pathways. The presence of the iodopyridinyl group may allow for interactions with specific receptors or enzymes, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane lies in the presence of the iodopyridinyl group, which adds to its chemical versatility and potential applications. This differentiates it from other spirocyclic compounds and makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20IN3

Molecular Weight

357.23 g/mol

IUPAC Name

3-(4-iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C14H20IN3/c15-12-1-6-17-13(11-12)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2

InChI Key

NPDLMOGPNJHGCY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(CC2)C3=NC=CC(=C3)I

Origin of Product

United States

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